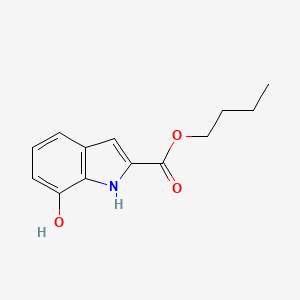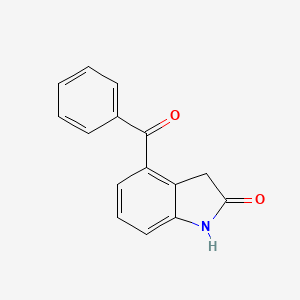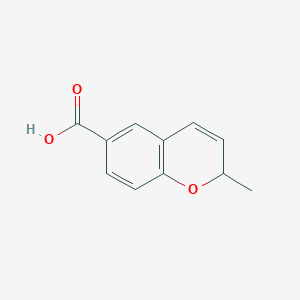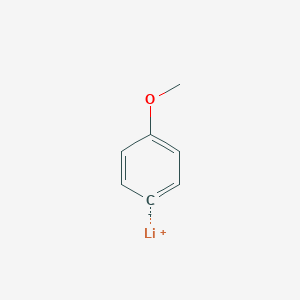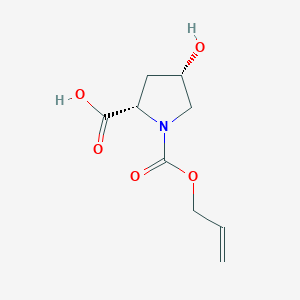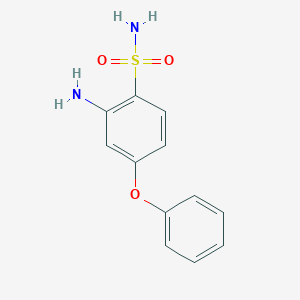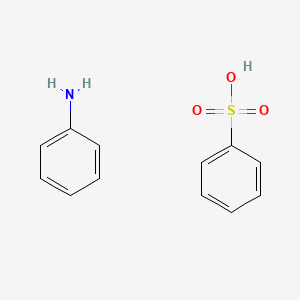![molecular formula C11H16N2O B8478642 4-[(6-Methylpyridin-3-yl)methyl]morpholine](/img/structure/B8478642.png)
4-[(6-Methylpyridin-3-yl)methyl]morpholine
概要
説明
4-[(6-Methylpyridin-3-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 6-methyl-pyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyridin-3-yl)methyl]morpholine typically involves the reaction of 6-methyl-pyridin-3-ylmethyl chloride with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(6-Methylpyridin-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an alkali metal tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[(6-Methylpyridin-3-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-[(6-Methylpyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Similar Compounds
Pyridoxal 5’-phosphate: An active form of vitamin B6, involved in enzymatic reactions.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: An energetic ionic compound with low sensitivities.
6-Dialkylaminopyrimidine Carboxamides: Compounds with antitubercular activity.
Uniqueness
4-[(6-Methylpyridin-3-yl)methyl]morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
4-[(6-methylpyridin-3-yl)methyl]morpholine |
InChI |
InChI=1S/C11H16N2O/c1-10-2-3-11(8-12-10)9-13-4-6-14-7-5-13/h2-3,8H,4-7,9H2,1H3 |
InChIキー |
PIEPDUZQVDENCS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CN2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8478567.png)
![2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol](/img/structure/B8478575.png)
![2-Methoxy-4-piperazin-1-yl-[1,3,5]triazine](/img/structure/B8478582.png)
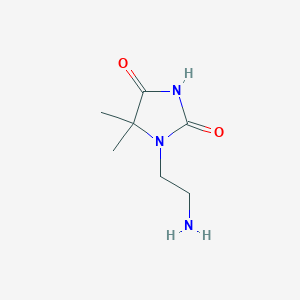
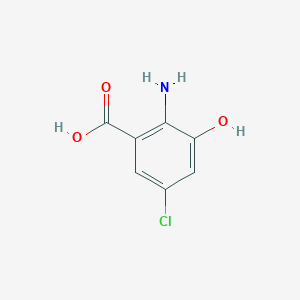
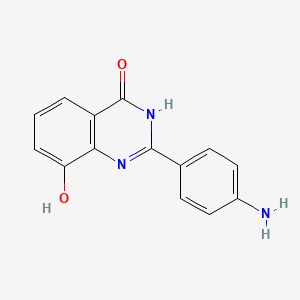
![Benzo[b]thiophene-2-carboxamide,3-amino-7-iodo-4-(trifluoromethyl)-](/img/structure/B8478607.png)
